

# Spectroscopic Data of 2-(diethylamino)-6-methylpyrimidin-4-ol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(diethylamino)-6-methylpyrimidin-4-ol

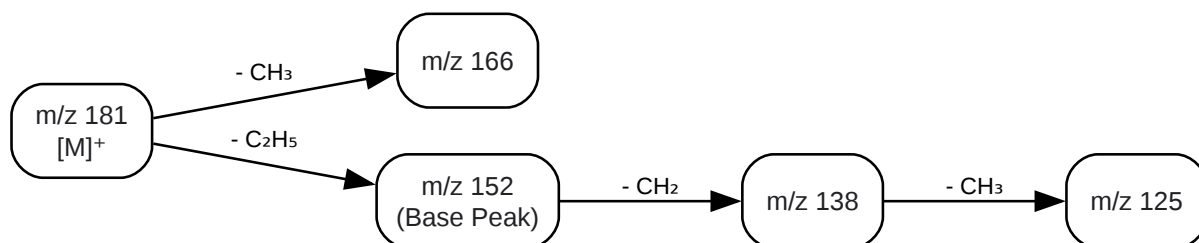
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This guide provides a detailed analysis of the spectroscopic signature of **2-(diethylamino)-6-methylpyrimidin-4-ol**, a substituted pyrimidine of interest in various chemical and biological research fields. As a derivative of the pyrimidine core, which is fundamental to life in the form of nucleobases, understanding its structural and electronic properties through spectroscopic methods is crucial for its application in drug development and metabolic studies.[1][2] This document offers an in-depth look at its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, providing both available experimental data and predictive analysis based on structurally related compounds.

## Molecular Structure and Tautomerism

**2-(diethylamino)-6-methylpyrimidin-4-ol** ( $C_9H_{15}N_3O$ , Molar Mass: 181.23 g/mol) can exist in tautomeric forms, primarily the pyrimidin-4-ol and pyrimidin-4(1H)-one forms.[3] This equilibrium is a key consideration in interpreting spectroscopic data, as the predominant form can be influenced by the solvent and physical state.



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## References

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- 2. [ijpsjournal.com](http://ijpsjournal.com) [[ijpsjournal.com](http://ijpsjournal.com)]
- 3. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C<sub>9</sub>H<sub>15</sub>N<sub>3</sub>O | CID 135448147 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Spectroscopic Data of 2-(diethylamino)-6-methylpyrimidin-4-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041420#2-diethylamino-6-methylpyrimidin-4-ol-spectroscopic-data-nmr-ir-ms>]

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